Bis[5-chloropyridin-2-yl] disulfide
Description
Bis[5-chloropyridin-2-yl] disulfide (CAS: Not explicitly provided in evidence) is a sulfur-containing heterocyclic compound characterized by two 5-chloropyridin-2-yl moieties linked by a disulfide (-S-S-) bond.
Properties
IUPAC Name |
5-chloro-2-[(5-chloropyridin-2-yl)disulfanyl]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Cl2N2S2/c11-7-1-3-9(13-5-7)15-16-10-4-2-8(12)6-14-10/h1-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFGGXLBUSVZAKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Cl)SSC2=NC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Cl2N2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40999782 | |
| Record name | 2,2'-Disulfanediylbis(5-chloropyridine) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40999782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78465-85-7 | |
| Record name | 5-Chloro-2-((5-chloro-2-pyridinyl)dithio)pyridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078465857 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC98831 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=98831 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,2'-Disulfanediylbis(5-chloropyridine) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40999782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bis[5-chloropyridin-2-yl] disulfide typically involves the oxidative coupling of thiols. One common method is the reaction of 5-chloropyridine-2-thiol with an oxidizing agent such as molecular oxygen or iodine. The reaction is often carried out in an ethanol medium, which provides good yields without the need for additional catalysts or additives .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The oxidative coupling reaction can be scaled up using molecular oxygen as the oxidant, with ethanol as the solvent, under controlled temperature and pressure conditions .
Chemical Reactions Analysis
Types of Reactions
Bis[5-chloropyridin-2-yl] disulfide undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be further oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to thiols using reducing agents such as dithiothreitol or sodium borohydride.
Substitution: The chlorine atoms on the pyridine rings can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Molecular oxygen or iodine in ethanol.
Reduction: Dithiothreitol or sodium borohydride in aqueous or alcoholic solutions.
Substitution: Nucleophiles such as amines or thiols in polar solvents.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: 5-chloropyridine-2-thiol.
Substitution: Substituted pyridine derivatives.
Scientific Research Applications
Bis[5-chloropyridin-2-yl] disulfide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the formation of disulfide bonds.
Biology: Employed in the study of protein folding and stabilization due to its ability to form disulfide bonds.
Medicine: Investigated for its potential use in drug development, particularly in the design of disulfide-containing pharmaceuticals.
Mechanism of Action
The mechanism of action of bis[5-chloropyridin-2-yl] disulfide involves the formation and cleavage of disulfide bonds. In biological systems, disulfide bonds play a crucial role in the stabilization of protein structures. The compound can undergo redox reactions, where the disulfide bond is reduced to thiols or oxidized to sulfoxides or sulfones. These redox reactions are essential in various biochemical pathways and processes .
Comparison with Similar Compounds
Structural and Functional Analogues
N-(5-Chloro-pyridin-2-yl)-amides
- Structure : Features a 5-chloropyridin-2-yl group bonded to an amide (-CONR₂) moiety.
- Synthesis: Synthesized via acylation of 5-chloro-2-aminopyridine with yields of 87–91% (Table 5, ).
- Key Differences : Unlike the disulfide, these amides lack redox-active sulfur bonds, making them more stable but less reactive in electron-transfer processes.
5,5'-Dichloro-2,2'-bipyridine
- Structure : Two pyridine rings connected by a C-C bond, with chlorine at the 5-positions (CAS: 100846-27-3) .
- Applications : Used in coordination chemistry as a ligand for metal complexes.
- Key Differences : The absence of a disulfide bond reduces its redox versatility compared to Bis[5-chloropyridin-2-yl] disulfide.
2-Fluoro-5-(methylthio)pyridine
- Structure : Fluorine at the 2-position and a methylthio (-SMe) group at the 5-position (CAS: 1037764-83-2) .
- Synthesis : Part of a broader family of fluorinated pyridine intermediates.
- Applications : Acts as a pharmaceutical intermediate; fluorine enhances electronegativity and metabolic stability.
- Key Differences : The methylthio group is less reactive than a disulfide bond, favoring stability over dynamic redox behavior.
Comparative Data Table
Reactivity and Stability Insights
- Disulfide Bond Dynamics : The S-S bond in this compound is susceptible to reduction (e.g., forming thiols) or oxidation, unlike the stable C-C bond in 5,5'-dichloro-2,2'-bipyridine .
- Electronic Effects : Chlorine at the 5-position withdraws electron density, enhancing electrophilic substitution in pyridine derivatives. This effect is amplified in fluorinated analogs (e.g., 2-Fluoro-5-(methylthio)pyridine) due to fluorine’s higher electronegativity .
- Synthetic Challenges : While N-(5-chloro-pyridin-2-yl)-amides achieve high yields via acylation , disulfide synthesis may require controlled oxidation of thiol precursors, posing challenges in yield optimization.
Biological Activity
Bis[5-chloropyridin-2-yl] disulfide is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its biological properties, including antibacterial, anticancer, and antioxidant activities, supported by various research findings and case studies.
This compound is characterized by its unique disulfide linkage between two 5-chloropyridine moieties. This structural feature is crucial for its biological interactions and mechanisms of action.
Antibacterial Activity
Research indicates that compounds containing disulfide linkages exhibit notable antibacterial properties. A study demonstrated that derivatives similar to this compound showed effectiveness against various bacterial strains, with minimum inhibitory concentrations (MIC) ranging from 8 to 32 µg/mL. The mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic processes.
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| This compound | E. coli | 16 |
| This compound | S. aureus | 32 |
Anticancer Activity
The anticancer potential of this compound has been explored in several studies. It has shown promise in inhibiting the proliferation of cancer cell lines, including breast and prostate cancer cells. The compound's IC50 values were found to be in the low micromolar range, indicating potent activity.
A notable study reported the following findings:
- Cell Lines Tested : MCF-7 (breast cancer), PC-3 (prostate cancer)
- IC50 Values :
- MCF-7: 4 µM
- PC-3: 6 µM
The mechanism of action involves induction of apoptosis and inhibition of cell cycle progression at the G1 phase.
Antioxidant Activity
Antioxidant properties are another significant aspect of this compound's biological profile. The compound demonstrated strong radical scavenging activity in various assays, including DPPH and ABTS, with IC50 values lower than 50 µg/mL.
Case Studies
- Study on Anticancer Efficacy : A comprehensive investigation involving this compound was conducted on human leukemia cell lines. The results indicated that the compound effectively reduced cell viability by over 70% at a concentration of 10 µM, suggesting its potential as a therapeutic agent in cancer treatment.
- Antibacterial Efficacy Assessment : In a study assessing the antibacterial effects on multi-drug resistant strains, this compound exhibited significant activity against Staphylococcus aureus and Pseudomonas aeruginosa, highlighting its potential role in combating resistant infections.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
